
1-(Difluoromethyl)-3-iodo-5-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluoromethyl)-3-iodo-5-methylbenzene is an organic compound characterized by the presence of a difluoromethyl group, an iodine atom, and a methyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of 3-iodo-5-methylbenzene using difluoromethylating agents such as difluoromethyl iodide (CF2HI) in the presence of a base like potassium carbonate (K2CO3) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or copper can enhance the reaction efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Difluoromethyl)-3-iodo-5-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: The iodine atom can participate in cross-coupling reactions such as Suzuki or Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Cross-Coupling: Catalysts like palladium acetate (Pd(OAc)2) and ligands such as triphenylphosphine (PPh3) are commonly used.
Major Products:
- Substitution reactions can yield azides or thiocyanates.
- Oxidation can produce carboxylic acids or ketones.
- Cross-coupling reactions can form biaryl compounds or alkenes .
Aplicaciones Científicas De Investigación
1-(Difluoromethyl)-3-iodo-5-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of difluoromethyl groups on biological activity.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Difluoromethyl)-3-iodo-5-methylbenzene involves its interaction with molecular targets through its functional groups. The difluoromethyl group can form hydrogen bonds, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to various targets .
Comparación Con Compuestos Similares
1-(Trifluoromethyl)-3-iodo-5-methylbenzene: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-(Difluoromethyl)-3-bromo-5-methylbenzene: Similar structure but with a bromine atom instead of an iodine atom.
1-(Difluoromethyl)-3-iodo-4-methylbenzene: Similar structure but with the methyl group in a different position.
Uniqueness: 1-(Difluoromethyl)-3-iodo-5-methylbenzene is unique due to the combination of the difluoromethyl group and the iodine atom, which imparts distinct chemical properties such as increased lipophilicity and specific reactivity patterns .
Propiedades
Fórmula molecular |
C8H7F2I |
|---|---|
Peso molecular |
268.04 g/mol |
Nombre IUPAC |
1-(difluoromethyl)-3-iodo-5-methylbenzene |
InChI |
InChI=1S/C8H7F2I/c1-5-2-6(8(9)10)4-7(11)3-5/h2-4,8H,1H3 |
Clave InChI |
DXSODIFNDWVUKR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)I)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




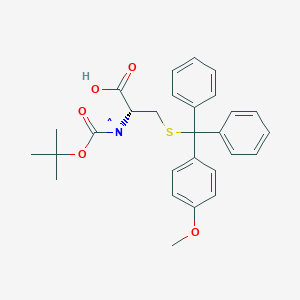
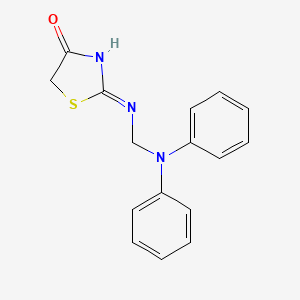
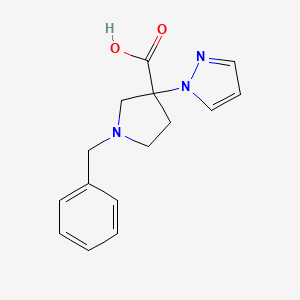
![8-bromo-3H-pyrazolo[3,4-c]quinoline](/img/structure/B13130265.png)
![Benzamide, N,N'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]]bis-](/img/structure/B13130269.png)
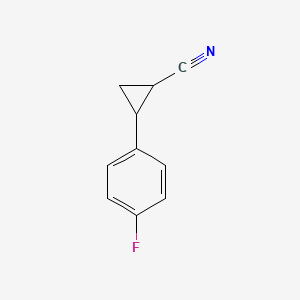
![methyl (2S)-2-[[4-(aminomethyl)-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B13130288.png)
![9,10-Anthracenedione, 1,5-bis[(5-aminopentyl)amino]-](/img/structure/B13130291.png)
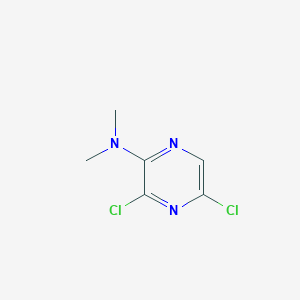
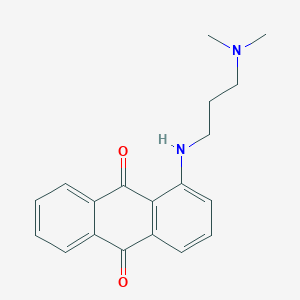
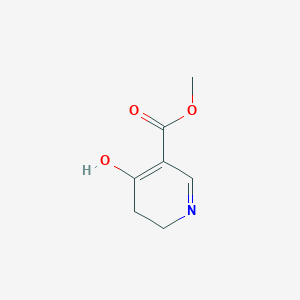
![2'-((9H-Fluoren-4-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13130313.png)
